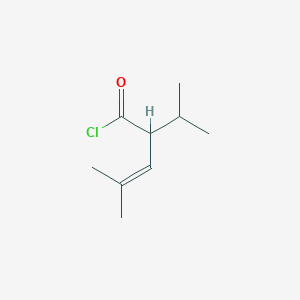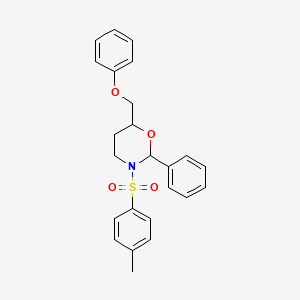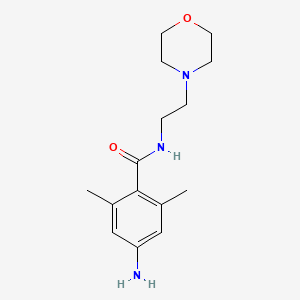
Benzamide, 4-amino-2,6-dimethyl-N-(2-morpholinoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 4-amino-2,6-dimethyl-N-(2-morpholinoethyl)-: is an organic compound with a complex structure that includes an amide group, an amino group, and a morpholinoethyl group. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-2,6-dimethyl-N-(2-morpholinoethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2,6-dimethylbenzoic acid and 2-morpholinoethylamine.
Condensation Reaction: The carboxylic acid group of 4-amino-2,6-dimethylbenzoic acid reacts with the amine group of 2-morpholinoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Benzamide, 4-amino-2,6-dimethyl-N-(2-morpholinoethyl)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted benzamides
科学的研究の応用
Benzamide, 4-amino-2,6-dimethyl-N-(2-morpholinoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Benzamide, 4-amino-2,6-dimethyl-N-(2-morpholinoethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
4-Aminobenzamide: Contains an amino group at the para position.
N-(2-Morpholinoethyl)benzamide: Contains a morpholinoethyl group.
Uniqueness
Benzamide, 4-amino-2,6-dimethyl-N-(2-morpholinoethyl)- is unique due to the presence of both the amino and morpholinoethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
特性
CAS番号 |
39728-50-2 |
|---|---|
分子式 |
C15H23N3O2 |
分子量 |
277.36 g/mol |
IUPAC名 |
4-amino-2,6-dimethyl-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C15H23N3O2/c1-11-9-13(16)10-12(2)14(11)15(19)17-3-4-18-5-7-20-8-6-18/h9-10H,3-8,16H2,1-2H3,(H,17,19) |
InChIキー |
PJKDRPSVSBTBIO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C(=O)NCCN2CCOCC2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


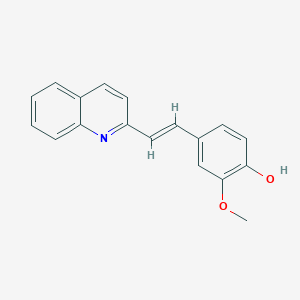
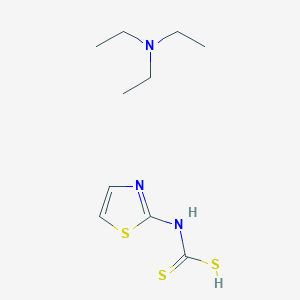

![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)
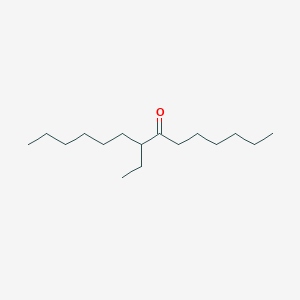
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide](/img/structure/B14667740.png)
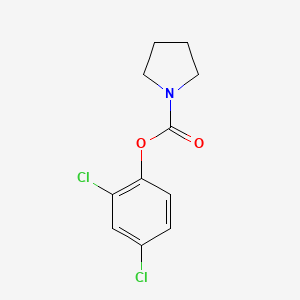
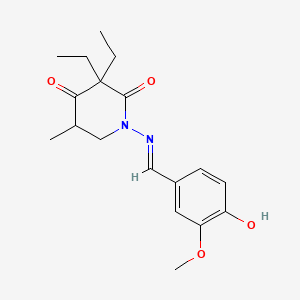
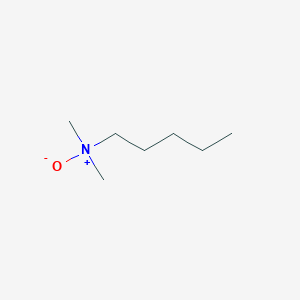
![2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14667782.png)
